1-Chloro-2-ethenyl-4-fluorobenzene
Overview
Description
1-Chloro-2-ethenyl-4-fluorobenzene is an organic compound with the molecular formula C8H6ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, an ethenyl group at the second position, and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethenyl-4-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution. One common method involves the chlorination of 2-ethenyl-4-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with continuous monitoring and control of reaction parameters. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethenyl-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-hydroxy-2-ethenyl-4-fluorobenzene can be formed.
Oxidation Products: Products like 1-chloro-2-ethenyl-4-fluorobenzaldehyde or 1-chloro-2-ethenyl-4-fluorobenzoic acid.
Reduction Products: 1-chloro-2-ethyl-4-fluorobenzene.
Scientific Research Applications
1-Chloro-2-ethenyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethenyl-4-fluorobenzene involves its interaction with various molecular targets. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ethenyl group can participate in conjugation reactions, affecting the overall electronic distribution within the molecule.
Comparison with Similar Compounds
1-Chloro-2-fluorobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1-Chloro-4-fluorobenzene: The position of the fluorine atom is different, leading to variations in chemical behavior.
1-Chloro-2-ethenylbenzene: Does not contain the fluorine atom, affecting its overall reactivity and applications.
Uniqueness: 1-Chloro-2-ethenyl-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, along with an ethenyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-chloro-2-ethenyl-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNGKZHAULCFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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